3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide

Overview

Description

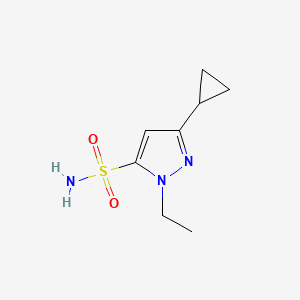

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide is a chemical compound with the molecular formula C8H13N3O2S. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by sulfonation using sulfonyl chloride . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran (THF) and may be catalyzed by bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride are often used.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives .

Scientific Research Applications

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein binding.

Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

3-Cyclopropyl-1H-pyrazole: A similar compound with a different functional group.

5-Cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester: Another derivative with a carboxylate group.

Uniqueness

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .

Biological Activity

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 213.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The sulfonamide group enhances its ability to form hydrogen bonds, facilitating binding to active sites of target proteins. This compound has been noted for its potential inhibitory effects on specific kinases, which are crucial in cell signaling and cancer progression.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that modifications in the pyrazole structure could enhance potency against cancer cell lines. In vitro assays showed that certain derivatives led to a reduction in cell viability by inducing apoptosis in cancer cells, particularly breast cancer cell lines .

Anti-inflammatory Properties

Pyrazole compounds have been widely studied for their anti-inflammatory effects. This compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In a comparative study, this compound exhibited similar efficacy to established anti-inflammatory drugs at specific concentrations .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Studies have indicated that this compound demonstrates activity against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Case Studies

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For example:

- Enhanced Potency : Modifications at the R-group positions significantly impacted the compound's ability to inhibit kinase activity, suggesting a structure–activity relationship (SAR) that could guide future synthesis efforts .

- Selectivity Profiles : In kinase selectivity profiling, 3-Cyclopropyl derivatives exhibited high selectivity towards specific LRRK2 variants, indicating potential for targeted cancer therapies .

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

5-cyclopropyl-2-ethylpyrazole-3-sulfonamide |

InChI |

InChI=1S/C8H13N3O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H2,9,12,13) |

InChI Key |

JXYSEKNVOICOLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.